molecular formula C14H13NO B1463289 2-(2-Methylbenzoyl)-4-methylpyridine CAS No. 1187165-12-3

2-(2-Methylbenzoyl)-4-methylpyridine

Cat. No.: B1463289
CAS No.: 1187165-12-3
M. Wt: 211.26 g/mol
InChI Key: VZBYXBQZFAXHPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylbenzoyl)-4-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a benzoyl group substituted with a methyl group at the second position and a methyl group at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylbenzoyl)-4-methylpyridine typically involves the acylation of 4-methylpyridine with 2-methylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives, especially at the carbonyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed:

    Oxidation: Formation of 2-(2-Methylbenzoyl)-4-carboxypyridine.

    Reduction: Formation of this compound alcohol.

    Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

2-(2-Methylbenzoyl)-4-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Methylbenzoyl)-4-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-Methylbenzoyl derivatives: Compounds like 2-(2-Methylbenzoyl)-4-chloropyridine and 2-(2-Methylbenzoyl)-4-aminopyridine share structural similarities.

    Pyridine derivatives: Compounds such as 4-methylpyridine and 2-benzoylpyridine are structurally related.

Uniqueness: 2-(2-Methylbenzoyl)-4-methylpyridine is unique due to the specific positioning of the methyl and benzoyl groups, which confer distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-methylphenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-10-7-8-15-13(9-10)14(16)12-6-4-3-5-11(12)2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBYXBQZFAXHPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methylbenzoyl)-4-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-(2-Methylbenzoyl)-4-methylpyridine
Reactant of Route 3
Reactant of Route 3
2-(2-Methylbenzoyl)-4-methylpyridine
Reactant of Route 4
Reactant of Route 4
2-(2-Methylbenzoyl)-4-methylpyridine
Reactant of Route 5
Reactant of Route 5
2-(2-Methylbenzoyl)-4-methylpyridine
Reactant of Route 6
Reactant of Route 6
2-(2-Methylbenzoyl)-4-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.